1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for stereochemical studies. Its molecular framework suggests potential biological activity, which could be explored for medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione typically involves several steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor. This step often requires acidic or basic conditions to facilitate the ring closure.
Introduction of the Fluoro Group: The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to ensure selective fluorination.
Attachment of the Dimethoxyphenyl-Diphenylmethoxy Group: This step involves the formation of an ether linkage, typically through a Williamson ether synthesis, using a suitable alkoxide and the corresponding halide.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: NaH in DMF (Dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in organic reactions.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its unique structure suggests it might interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might have activity against certain diseases, and it could be a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals. Its unique properties might make it useful in the development of new polymers or other high-performance materials.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-chloro-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-bromo-1,3-diazinane-2,4-dione: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C31H33FN2O8 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C31H33FN2O8/c1-38-23-16-10-15-21(26(23)39-2)31(19-11-6-4-7-12-19,20-13-8-5-9-14-20)41-18-24-25(35)27(40-3)29(42-24)34-17-22(32)28(36)33-30(34)37/h4-16,22,24-25,27,29,35H,17-18H2,1-3H3,(H,33,36,37)/t22?,24-,25-,27-,29-/m1/s1 |
InChI Key |
MCQJUMVRZWJLND-PDCWJJJDSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Canonical SMILES |
COC1C(C(OC1N2CC(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Origin of Product |
United States |
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